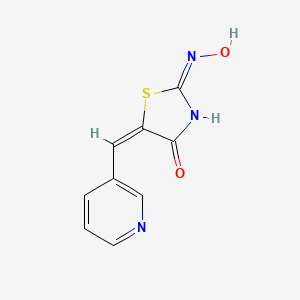
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime, also known as PTIO, is a nitric oxide (NO) scavenger and a widely used tool in the field of biochemistry and pharmacology. PTIO is a stable and water-soluble compound that has been used to study the effects of NO in various biological systems.
作用機序
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime works by scavenging NO and forming a stable adduct. The adduct is then excreted from the body, effectively removing excess NO from the system. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is selective for NO and does not react with other reactive oxygen species or reactive nitrogen species.
Biochemical and Physiological Effects:
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can inhibit the production of NO in macrophages and endothelial cells. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to reduce the cytotoxic effects of NO in neuronal cells. In vivo studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can reduce the severity of inflammation in animal models of sepsis and arthritis.
実験室実験の利点と制限
One of the main advantages of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in lab experiments is its selectivity for NO. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime does not react with other reactive oxygen species or reactive nitrogen species, making it a useful tool for studying the effects of NO in biological systems. However, one limitation of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is its relatively short half-life. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has a half-life of approximately 20 minutes in biological systems, which can limit its use in long-term studies.
将来の方向性
There are many potential future directions for research on 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime. One area of interest is the development of more stable 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime analogs with longer half-lives. Another area of interest is the use of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in the development of new therapies for conditions such as sepsis and arthritis. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to have potential as a diagnostic tool for conditions such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential applications of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in these areas.
合成法
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can be synthesized by reacting 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a mixture of ethanol and water and is typically carried out at room temperature for several hours. The resulting product is then purified by recrystallization from ethanol and water.
科学的研究の応用
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is widely used in scientific research as a tool to study the effects of NO in various biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to tissue damage and inflammation. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is used to scavenge excess NO and study its effects on biological systems.
特性
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8-7(15-9(11-8)12-14)4-6-2-1-3-10-5-6/h1-5,14H,(H,11,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRBCSTTHRDKE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NO)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N/C(=N\O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)


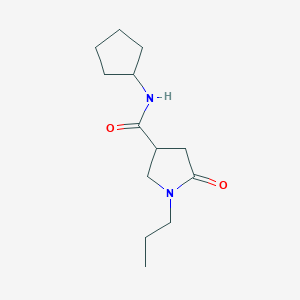
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
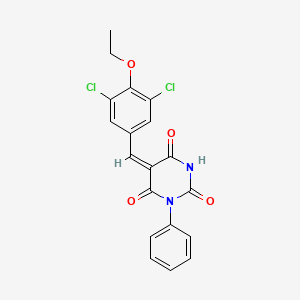
![3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)
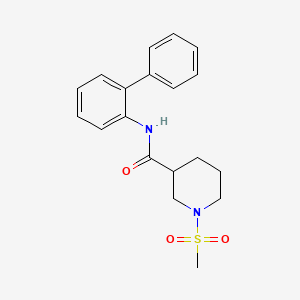

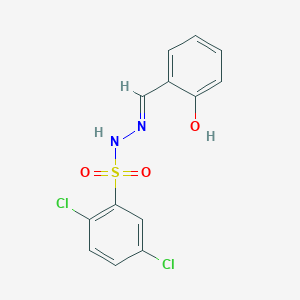
![1-(4-butylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6068831.png)